molecular formula C7H8Cl2N2O B8542303 1-(4,6-Dichloropyrimidin-5-yl)propan-1-ol

1-(4,6-Dichloropyrimidin-5-yl)propan-1-ol

Cat. No.: B8542303
M. Wt: 207.05 g/mol
InChI Key: FVBJBAHHSONBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-Dichloropyrimidin-5-yl)propan-1-ol is a useful research compound. Its molecular formula is C7H8Cl2N2O and its molecular weight is 207.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8Cl2N2O

Molecular Weight

207.05 g/mol

IUPAC Name

1-(4,6-dichloropyrimidin-5-yl)propan-1-ol

InChI

InChI=1S/C7H8Cl2N2O/c1-2-4(12)5-6(8)10-3-11-7(5)9/h3-4,12H,2H2,1H3

InChI Key

FVBJBAHHSONBOC-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(N=CN=C1Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Charge 4,6-dichloro-pyrimidine-5-carbaldehyde (2.5 g, 1.0 eq) and toluene (50 mL) in a round bottom flask. Cool the reaction mass to −10° C. Add ethyl magnesium bromide (3M) in THF solution (5.1 mL, 1.1 eq) drop wise at −10° C. Slowly allow the reaction mass to come to RT in 1 h. Charge chilled ammonium chloride solution to the reaction mass and extract with diethyl ether. Wash ether layer with saturated aq. sodium chloride solution. Dry the ether layer over anhydrous sodium sulfate and concentrated it under reduced pressure to get the desired product (2.3 g, 79.3%).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
79.3%

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